7-乙酰氧基香豆素-3-羧酸

描述

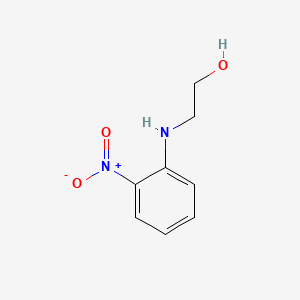

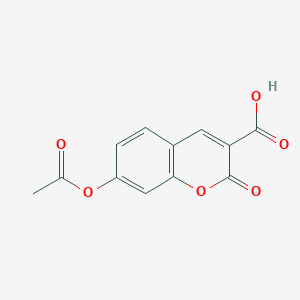

7-Acetoxycoumarin-3-carboxylic acid is a fluorogenic substrate used to measure the catalytic activity of peptide dendrimers, specifically esterolytic activity . It is also suitable as a fluorogenic substrate for acetylcholine esterase .

Molecular Structure Analysis

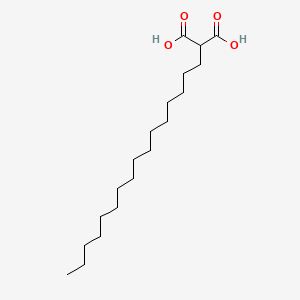

The molecular formula of 7-Acetoxycoumarin-3-carboxylic acid is C12H8O6 . Its molecular weight is 248.19 .Physical And Chemical Properties Analysis

7-Acetoxycoumarin-3-carboxylic acid has a melting point of 208 °C . It is soluble in DMF, DMSO, dioxane, and ethanol . Its fluorescence is λex 332 nm; λem 447 nm in 0.1 M potassium phosphate pH 8.0 (after enzyme digest) .科学研究应用

高效液相色谱

7-乙酰氧基香豆素-3-羧酸及其衍生物已被用于高效液相色谱(HPLC)分析羧酸。一种涉及4-溴甲基-7-乙酰氧基香豆素(Br-Mac)作为荧光试剂的系统能够检测到低飞秒级别的羧酸(Tsuchiya, Hayashi, Naruse, & Takagi, 1982)。

羟基自由基检测

香豆素-3-羧酸(3-CCA)已被用作各种系统中羟基自由基的检测器。其应用包括检测化学产生的自由基和γ辐射产生的自由基。3-CCA转化为羟基化衍生物使得能够实时测量羟基自由基生成的动力学(Manevich, Held, & Biaglow, 1997)。

抗乳腺癌活性

含有香豆素基团的化合物,包括7-乙酰氧基香豆素的衍生物,已显示出对人类乳腺癌细胞系的显著体外抗增殖活性。它们的细胞毒性效果与阿霉素等标准药物有利的比较(Radwan, Elsayed, El-Moneim, & Moustafa, 2021)。

放射治疗剂量测定

香豆素-3-羧酸水溶液已被用作放射治疗的剂量计。当受到辐射时,这些溶液转化为高度荧光的衍生物,与辐射吸收剂量成比例,使其成为医疗应用中测量辐射暴露的潜在工具(Collins, Makrigiorgos, & Svensson, 1994)。

真菌培养中羟基自由基的检测

已经测试了香豆素-3-羧酸(3-CCA)用于检测木腐真菌培养中的羟基自由基。然而,在这种环境中的转化表明由于真菌代谢影响检测方法,其在这个特定应用中的适用性有限(Iakovlev, Broberg, & Stenlid, 2003)。

属性

IUPAC Name |

7-acetyloxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O6/c1-6(13)17-8-3-2-7-4-9(11(14)15)12(16)18-10(7)5-8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXXVSPZSKYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350911 | |

| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetoxycoumarin-3-carboxylic acid | |

CAS RN |

81017-23-4 | |

| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 7-acetoxycoumarin-3-carboxylic acid used to study enzymes?

A1: 7-Acetoxycoumarin-3-carboxylic acid serves as a valuable tool for studying enzymes with deacetylase activity. This compound acts as a substrate, meaning it is modified by the enzyme being studied. Specifically, deacetylases remove an acetyl group from 7-acetoxycoumarin-3-carboxylic acid. This reaction can be easily monitored as it causes a change in fluorescence, allowing researchers to measure enzyme activity. For example, in one study, researchers used 7-acetoxycoumarin-3-carboxylic acid to investigate the activity of AaPgaB, a de-N-acetylase enzyme produced by the bacterium Aggregatibacter actinomycetemcomitans []. This bacterium is implicated in periodontal disease, making AaPgaB a potential target for novel therapies. By using 7-acetoxycoumarin-3-carboxylic acid, researchers can gain a deeper understanding of how AaPgaB functions and potentially develop drugs that inhibit its activity.

Q2: Beyond bacterial enzymes, are there other applications for 7-acetoxycoumarin-3-carboxylic acid in enzyme research?

A2: Yes, 7-acetoxycoumarin-3-carboxylic acid has been used to study a variety of enzymes, including carbonic anhydrases. These enzymes are found in various organisms and are involved in diverse physiological processes, such as CO2 transport and pH regulation. Researchers investigated the ability of carbonic anhydrases from different sources (spinach leaves, Chlamydomonas reinhardtii, and bovine erythrocytes) to hydrolyze 7-acetoxycoumarin-3-carboxylic acid []. This study revealed interesting differences in substrate specificity among these enzymes. While the spinach carbonic anhydrase could not hydrolyze 7-acetoxycoumarin-3-carboxylic acid, the enzymes from C. reinhardtii and bovine erythrocytes showed varying degrees of activity. These findings highlight the usefulness of 7-acetoxycoumarin-3-carboxylic acid in characterizing enzyme activity and understanding their substrate preferences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。